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molecular formula C14H20ClN3O3 B8357174 [2-(2-Amino-3-chloro-benzoylamino)-ethyl]-carbamic acid tert-butyl ester

[2-(2-Amino-3-chloro-benzoylamino)-ethyl]-carbamic acid tert-butyl ester

Cat. No. B8357174
M. Wt: 313.78 g/mol
InChI Key: ZPNNJVBNBPTZAJ-UHFFFAOYSA-N
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Patent
US08916573B2

Procedure details

Starting from 8-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione and N-Boc-ethylenediamine and using Procedure S, the title intermediate was obtained as a colourless solid (264 mg; 84% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[N:10](C)C(=O)O[C:7](=[O:14])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:15]([NH:22][CH2:23][CH2:24][NH2:25])([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16]>>[C:18]([O:17][C:15](=[O:16])[NH:22][CH2:23][CH2:24][NH:25][C:7](=[O:14])[C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Cl:1])[C:11]=1[NH2:10])([CH3:21])([CH3:19])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=2C(OC(N(C21)C)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCNC(C1=C(C(=CC=C1)Cl)N)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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